N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
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Description
“N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide” is an organic compound . It contains a total of 43 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 5 aromatic ethers, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of “N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide” includes various functional groups and rings . It contains a total of 43 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 5 aromatic ethers, and 1 sulfonamide .Scientific Research Applications
- Chalcones, a class of polyphenolic compounds, have been studied for their anti-cancer properties. F5529-0491, being an amide chalcone, may exhibit similar effects . Researchers explore its potential as an anti-cancer agent, aiming to understand its mechanisms of action and efficacy against specific cancer types.
- Quinoline derivatives, like F5529-0491, have diverse biological effects. Researchers study its antimalarial, antitumor, antibacterial, and antioxidant properties . Understanding its structure-activity relationship sheds light on its potential therapeutic applications.
- An intermediary compound derived from F5529-0491 was used for constructing trithiocarbonates as HDAC inhibitors . Histone deacetylase (HDAC) inhibitors play a crucial role in epigenetic regulation and cancer therapy. Further exploration of F5529-0491’s HDAC inhibitory effects is warranted.
Anti-Cancer Research
Quinoline Derivatives and Biological Activity
HDAC Inhibition and Epigenetic Regulation
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-11-8-13(3-4-14(11)17)24(19,20)18-6-7-21-12-2-5-15-16(9-12)23-10-22-15/h2-5,8-9,18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKQFXVJXBTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluoro-3-methylbenzenesulfonamide |
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